molecular formula C8H6BrNO B046890 3-Bromo-4-methoxybenzonitrile CAS No. 117572-79-9

3-Bromo-4-methoxybenzonitrile

Cat. No. B046890
M. Wt: 212.04 g/mol
InChI Key: QHWZMDRKTYTPEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of 3-Bromo-4-methoxybenzonitrile is not directly detailed in available literature, the synthesis of similar brominated and methoxybenzonitriles involves steps such as bromination, cyanation, and methoxylation of precursor compounds. For example, methodologies for synthesizing structurally related compounds often include halogenation reactions followed by the introduction of the cyano and methoxy groups through appropriate functional group transformations (Szumigala et al., 2004).

Molecular Structure Analysis

Studies on compounds similar to 3-Bromo-4-methoxybenzonitrile, such as 5-Bromo-2-methoxybenzonitrile, reveal insights into their equilibrium geometric structure through quantum mechanical calculations. These studies typically employ Density Functional Theory (DFT) to predict geometrical parameters such as bond lengths, angles, and dihedral angles, which are crucial for understanding the structural characteristics of these compounds (Kumar & Raman, 2017).

Chemical Reactions and Properties

The chemical behavior of bromo and methoxy substituted benzonitriles under various conditions can provide insights into the reactivity of 3-Bromo-4-methoxybenzonitrile. For instance, the biotransformation of bromoxynil (a related compound) under different anaerobic conditions demonstrates the pathways for degradation and potential environmental fate of such molecules (Knight et al., 2003).

Physical Properties Analysis

The physical properties of bromo-methoxybenzonitriles, including their melting points, solubilities, and crystal structures, are key for understanding their behavior in different environments and applications. While specific data for 3-Bromo-4-methoxybenzonitrile is scarce, the analysis of related compounds provides valuable information. For example, the study of crystal structures and solvates of dihalo-hydroxybenzonitriles reveals details about their solid-state arrangements and intermolecular interactions (Britton, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 3-Bromo-4-methoxybenzonitrile, can be inferred from studies on similar molecules. These properties are crucial for predicting how the compound behaves in chemical reactions and its suitability for use in various chemical syntheses. Analysis of the molecular structure, vibrational spectroscopy, and reactivity descriptors of related compounds provides a foundation for understanding these aspects (Elanthiraiyan et al., 2015).

Scientific Research Applications

  • Synthesis of Benzisothiazole Derivatives : It is used in the synthesis of 7-methoxy-1,2-benzisothiazole and its derivatives, which have potential applications in chemical synthesis and pharmaceuticals (Rahman & Scrowston, 1983).

  • Herbicide Production : This compound is used as a precursor in the production of herbicides like bromoxynil and ioxynil, which are effective in controlling broad-leafed weeds, particularly in crop-growing areas (Subbarayappa et al., 2010); (Subbarayappa et al., 2011).

  • Anti-tumor Activities : Derivatives of 3-Bromo-4-methoxybenzonitrile have shown anti-tumor activities, particularly against Bcap-37 cell proliferation, indicating its potential in cancer research (Li, 2015).

  • Environmental Impact Studies : Studies on bromoxynil, a herbicide derived from 3-Bromo-4-methoxybenzonitrile, have focused on its environmental impact, photodegradation, and metabolism in various conditions, which is crucial for understanding its environmental fate (Knight et al., 2003); (Kochany et al., 1990).

  • Non-Linear Optical Applications : It is also utilized in non-linear optical applications due to its potential in frequency doubling and second harmonic generation, which are important in optical communications and signal processing (Kumar & Raman, 2017).

Safety And Hazards

3-Bromo-4-methoxybenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWZMDRKTYTPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352917
Record name 3-Bromo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxybenzonitrile

CAS RN

117572-79-9
Record name 3-Bromo-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117572-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Moon, YK Han - Current Applied Physics, 2016 - Elsevier
In general, redox active species with a wide redox window and high solubility are necessary to increase the energy density of redox flow batteries. We employed the following three …
Number of citations: 24 www.sciencedirect.com
GG Wubbels, TR Brown, TA Babcock… - The Journal of Organic …, 2008 - ACS Publications
… 4-Nitroanisole, 4-methoxyphenol, 4-nitrophenol, 4-methoxybenzonitrile, 2-methoxy-5-nitrophenol, 3-bromo-4-methoxybenzonitrile, and 3-chloro-4-methoxybenzonitrile were commercial …
Number of citations: 14 pubs.acs.org
Y Kawagoe, K Moriyama, H Togo - European Journal of …, 2014 - Wiley Online Library
… and conditions, 3-bromo-4-methoxybenzonitrile (2s) was … ammonia, 3-bromo-4-methoxybenzonitrile (2s) was obtained … (2r) and 3-bromo-4-methoxybenzonitrile (2s) can be prepared …
Y Zhu, Y Li, S Xiang, W Fan, J Jin… - Organic Chemistry …, 2019 - pubs.rsc.org
… The reaction of 4-bromobenzonitrile (mp = 115 C), 4-iodobenzonitrile (mp = 128 C) and 3-bromo-4-methoxybenzonitrile (mp = 124 C) with 3-phenylpropionitrile afforded the desired …
Number of citations: 14 pubs.rsc.org
F Lovering, P Morgan, C Allais, A Aulabaugh… - European Journal of …, 2018 - Elsevier
… Compound 36 was synthesized by the palladium catalyzed carbonylation of 3-bromo-4-methoxybenzonitrile (32) in methanol under 60 psi CO to give ester 33. Hydrolysis with lithium …
Number of citations: 17 www.sciencedirect.com
DA Patrick, SA Bakunov, SM Bakunova… - Journal of medicinal …, 2007 - ACS Publications
3,5-Bis(4-amidinophenyl)isoxazole (3) an analogue of 2,5-bis(4-amidinophenyl)furan (furamidine) in which the central furan ring is replaced by isoxazole and 42 novel analogues were …
Number of citations: 84 pubs.acs.org
CN Kona, R Oku, S Nakamura, M Miura, K Hirano… - Chem, 2023 - cell.com
Haloarenes have been an important class of chemicals in the modern organic chemistry field because the halide functionality offers numerous possible transformations. Classical …
Number of citations: 2 www.cell.com
R Haddoub, D Gueyrard, PG Goekjian - Tetrahedron Letters, 2009 - Elsevier
… (10) was brominated by ortho-lithiation/bromination in the presence of LiTMP and ZnCl 2 26 to give an inseparable 15:85 mixture of 2- and 3-bromo-4-methoxybenzonitrile regioisomers …
Number of citations: 6 www.sciencedirect.com
A Dewanji, L van Dalsen, JA Rossi-Ashton, E Gasson… - chemrxiv.org
All experiments were performed under an atmosphere of nitrogen, using anhydrous solvents, unless otherwise stated. Glassware for inert atmosphere reactions was oven-dried and …
Number of citations: 0 chemrxiv.org
E Thomas - 2017 - theses.fr
Ce travail est composé de trois projets. Le premier projet a pour objectif de découvrir de nouveaux métabolites de la vitamine A. Il a consisté en la synthèse d’un analogue du …
Number of citations: 3 www.theses.fr

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